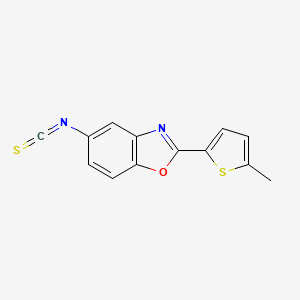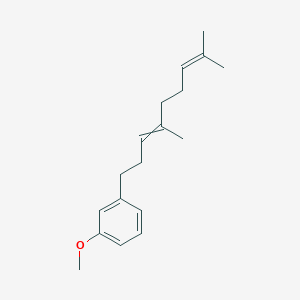
1-(4,8-Dimethylnona-3,7-dien-1-YL)-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene is a chemical compound with a complex structure that includes both aliphatic and aromatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene typically involves the reaction of appropriate alkenes and aromatic compounds under controlled conditions. The specific synthetic route may vary, but it generally includes steps such as:
Alkylation: Introduction of the aliphatic chain to the aromatic ring.
Methoxylation: Addition of a methoxy group to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity. The process may include:
Catalytic Hydrogenation: To ensure the stability of the compound.
Distillation and Purification: To separate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Addition of hydrogen to reduce double bonds.
Substitution: Replacement of functional groups on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce carboxylic acids or ketones.
Reduction: May yield saturated hydrocarbons.
Substitution: May result in halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with cellular receptors to modulate biological responses.
Inhibit Enzymes: Affect enzyme activity to alter metabolic pathways.
Induce Signal Transduction: Trigger signaling cascades that lead to various cellular effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-2,2-dimethyloxirane
- 3,7-Nonadien-2-one, 4,8-dimethyl-
- 1-(4,8-dimethylnona-3,7-dien-1-yl)-3-ethoxybenzene
Uniqueness
1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene is unique due to its specific structural features, such as the presence of both aliphatic and aromatic components, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
38011-81-3 |
|---|---|
Formule moléculaire |
C18H26O |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
1-(4,8-dimethylnona-3,7-dienyl)-3-methoxybenzene |
InChI |
InChI=1S/C18H26O/c1-15(2)8-5-9-16(3)10-6-11-17-12-7-13-18(14-17)19-4/h7-8,10,12-14H,5-6,9,11H2,1-4H3 |
Clé InChI |
HNYSEGRXBCSMMF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC1=CC(=CC=C1)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


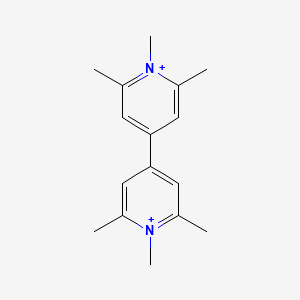
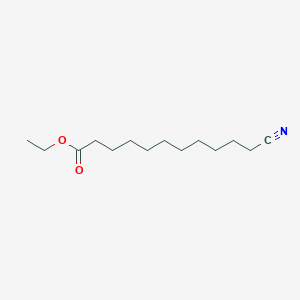
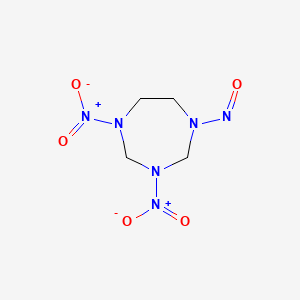
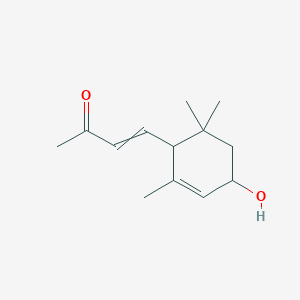
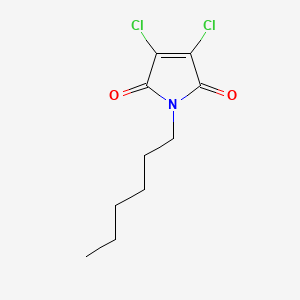
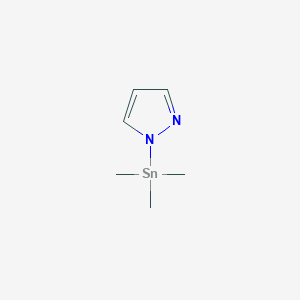
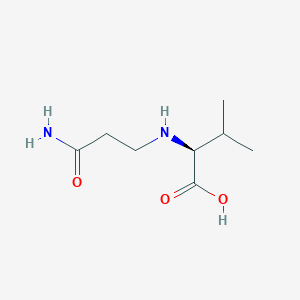
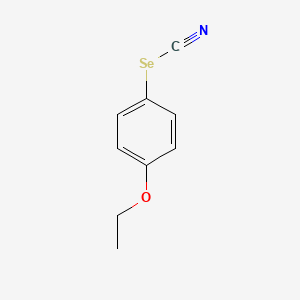
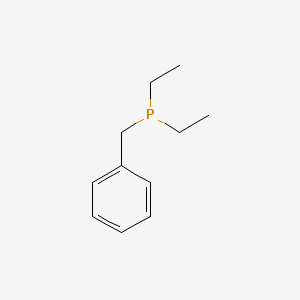
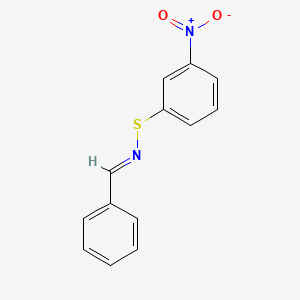
![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)


